[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol
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Overview
Description
[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol can be achieved through several methods. One common approach involves the condensation of 4-nitrobenzaldehyde with pyrrole in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. The reaction typically requires mild conditions and can be carried out in solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 4-nitrobenzaldehyde, 4-nitrobenzoic acid.
Reduction: 4-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its functional groups.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
[1-(4-aminophenyl)-1H-pyrrol-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol: Contains a methoxy group instead of a nitro group.
[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methanol: Features a chloro group in place of the nitro group.
Uniqueness: The presence of the nitro group in [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol imparts unique electronic properties, making it a valuable compound for specific chemical reactions and applications. Its ability to undergo various transformations and participate in diverse interactions highlights its versatility compared to similar compounds.
Properties
IUPAC Name |
[1-(4-nitrophenyl)pyrrol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVWUBQUQFWSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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